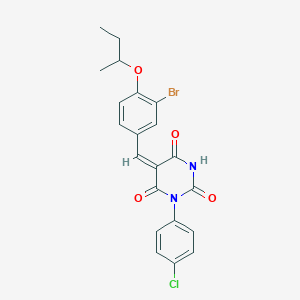
N-(2,4-difluorophenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea (also known as BI 2536) is a small molecule inhibitor that targets Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a critical role in cell division and is overexpressed in many types of cancer. BI 2536 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential anticancer agent.
Wirkmechanismus
BI 2536 is a potent and selective inhibitor of PLK1. PLK1 plays a critical role in cell division, specifically in the regulation of mitotic spindle formation and chromosome segregation. By inhibiting PLK1, BI 2536 disrupts the normal progression of cell division, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
BI 2536 has been shown to induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells. In addition, BI 2536 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BI 2536 is its high potency and selectivity for PLK1, which makes it a valuable tool for studying the role of PLK1 in cancer biology. However, one limitation is that BI 2536 has a relatively short half-life in vivo, which may limit its effectiveness as an anticancer agent.
Zukünftige Richtungen
There are several potential future directions for research on BI 2536. One area of interest is the development of more potent and selective PLK1 inhibitors. Another area of interest is the identification of biomarkers that can predict response to PLK1 inhibitors, which could help to identify patients who are most likely to benefit from treatment. Finally, there is interest in exploring the potential of combining PLK1 inhibitors with other anticancer agents to improve their efficacy.
Synthesemethoden
The synthesis of BI 2536 involves a multistep process that begins with the reaction of 2,4-difluoroaniline with 2,3-dihydro-1H-inden-5-amine to form the corresponding urea derivative. This intermediate is then reacted with 2,4-dichloropyrimidine in the presence of a base to yield BI 2536. The overall yield of the synthesis is approximately 10%.
Wissenschaftliche Forschungsanwendungen
BI 2536 has been extensively studied in preclinical models of cancer. In vitro studies have shown that BI 2536 inhibits the growth of a wide range of cancer cell lines, including those derived from breast, lung, colon, and prostate cancers. In vivo studies have demonstrated that BI 2536 can inhibit tumor growth and induce tumor regression in mouse models of cancer.
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-3-(2,3-dihydro-1H-inden-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O/c17-12-5-7-15(14(18)9-12)20-16(21)19-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAUNXMIXGXLPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823438 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5305874.png)
![8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5305885.png)
![N'-[2-(2,5-dioxo-1-pyrrolidinyl)-1-methylethylidene]-3,5-dinitrobenzohydrazide](/img/structure/B5305887.png)
![(3R*,4R*)-1-(2,6-diamino-4-pyrimidinyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5305888.png)
![3-hydroxy-4-(4-methylbenzoyl)-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5305892.png)
![(4aS*,8aR*)-6-[3-(5-methyl-1H-tetrazol-1-yl)propyl]octahydro-1,6-naphthyridine-4a(2H)-carboxylic acid](/img/structure/B5305900.png)
![3-chloro-4-methoxy-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5305905.png)
![2-methyl-2-({5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}amino)propane-1,3-diol](/img/structure/B5305910.png)
![5-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-4H-thieno[3,2-b]pyrrole](/img/structure/B5305912.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5305916.png)

![3-phenyl-7-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5305926.png)
![4-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzamide](/img/structure/B5305930.png)
![N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-pyrazinecarboxamide](/img/structure/B5305936.png)